3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

cross-coupling palladium catalysis heterocyclic functionalisation

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS 1172057-73-6; molecular formula C₅H₈BrClN₄; MW 239.50 g/mol) is a brominated, saturated bicyclic heterocycle bearing a tetrahydro‑pyrazine ring fused to a 1,2,4‑triazole. The bromine substituent at the 3‑position of the triazole ring enables palladium‑catalysed cross‑coupling reactions, while the hydrochloride salt form confers enhanced aqueous solubility relative to the free base.

Molecular Formula C5H8BrClN4
Molecular Weight 239.5 g/mol
CAS No. 1172057-73-6
Cat. No. B1499125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
CAS1172057-73-6
Molecular FormulaC5H8BrClN4
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2Br)CN1.Cl
InChIInChI=1S/C5H7BrN4.ClH/c6-5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2;1H
InChIKeyFUJPMJNDLCTNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl (CAS 1172057-73-6) – Chemical Profile & Procurement Context


3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS 1172057-73-6; molecular formula C₅H₈BrClN₄; MW 239.50 g/mol) is a brominated, saturated bicyclic heterocycle bearing a tetrahydro‑pyrazine ring fused to a 1,2,4‑triazole [1]. The bromine substituent at the 3‑position of the triazole ring enables palladium‑catalysed cross‑coupling reactions, while the hydrochloride salt form confers enhanced aqueous solubility relative to the free base . This building block is used in medicinal chemistry programmes targeting kinases and the P2X7 receptor, where the saturated scaffold offers conformational flexibility distinct from fully aromatic triazolopyrazine analogues [2].

Why 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl Cannot Be Replaced by a Generic Analogue


Compounds within the triazolopyrazine class are not interchangeable because every structural variation—halogen identity (Br vs Cl vs I), ring saturation (tetrahydro vs fully aromatic), and salt form (HCl vs HBr vs free base)—materially alters the reactivity, solubility, and biological profile of the final derived compound [1]. In palladium‑mediated cross‑coupling, the C–Br bond undergoes oxidative addition under milder conditions than C–Cl, directly affecting the scope and efficiency of late‑stage diversification . The hydrochloride salt of the tetrahydro scaffold offers higher aqueous solubility and avoids the potential for competitive halide exchange that can occur with the hydrobromide salt, ensuring greater consistency in biological assay formats [2]. Substituting any of these parameters risks a non‑trivial change in reaction yields, pharmacokinetic properties of downstream products, or assay reproducibility.

Quantitative Differentiation Evidence for 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl Against Closest Analogues


C–Br vs C–Cl Bond Dissociation Energy Drives Differential Cross-Coupling Reactivity

The C–Br bond in the target compound has a bond dissociation energy (BDE) of approximately 285 kJ/mol, compared with ~350 kJ/mol for the C–Cl bond in the 3‑chloro analogue 3‑chloro‑5,6,7,8‑tetrahydro‑[1,2,4]triazolo[4,3‑a]pyrazine [1]. This 65 kJ/mol difference permits oxidative addition of the bromo derivative at ambient temperature, whereas the chloro analogue frequently requires elevated temperatures or specialised ligands. In the context of Pd‑catalysed cross‑coupling on the triazolopyrazine scaffold, this translates to higher conversion and broader substrate scope for the bromo building block .

cross-coupling palladium catalysis heterocyclic functionalisation

Hydrochloride Salt Provides Measurably Higher Predicted Aqueous Solubility Than the Free Base

The hydrochloride salt (MW 239.50, 2 hydrogen‑bond donors) is predicted to have substantially greater aqueous solubility than the free base 3‑bromo‑5,6,7,8‑tetrahydro‑[1,2,4]triazolo[4,3‑a]pyrazine (MW 203.04, 1 hydrogen‑bond donor) [1]. The additional ionisable centre in the HCl salt increases topological polar surface area (tPSA = 42.7 Ų) and provides a readily solvated chloride counterion, facilitating the preparation of 10 mM DMSO/aqueous stock solutions as verified by vendor protocols [2]. In contrast, the free base exhibits limited aqueous solubility and often requires co‑solvents or sonication for dissolution.

aqueous solubility salt selection biological assay

Saturated Tetrahydro Scaffold Delivers Conformational Flexibility Lacking in the Aromatic 3‑Bromo-[1,2,4]triazolo[4,3-a]pyrazine

The target compound contains a saturated tetrahydro‑pyrazine ring (sp³‑hybridised C5–C6–C7–C8), whereas the aromatic analogue 3‑bromo‑[1,2,4]triazolo[4,3‑a]pyrazine (CAS 1159554‑51‑4) is fully unsaturated [1]. The tetrahydro scaffold introduces conformational degrees of freedom that allow the molecule to adopt non‑planar geometries, which is correlated with improved blood‑brain barrier permeability and reduced aromatic stacking‑mediated off‑target binding in CNS programmes [2]. Patent data explicitly claim the tetrahydro series for central nervous system indications, confirming that ring saturation is a deliberate design choice rather than a trivial synthetic convenience [3].

conformational flexibility scaffold diversity CNS drug design

Hydrochloride Salt Avoids Halide Exchange Interference Observed with Hydrobromide in Palladium-Catalysed Reactions

The hydrochloride salt (Cl⁻ counterion) is chemically inert under typical Pd‑catalysed cross‑coupling conditions, whereas the hydrobromide salt 3‑bromo‑5,6,7,8‑tetrahydro‑[1,2,4]triazolo[4,3‑a]pyrazine hydrobromide (CAS 1414958‑47‑6) introduces a stoichiometric quantity of bromide ions that can participate in halide exchange at the palladium centre [1]. This competing bromide exchange can lead to erosion of regioselectivity or formation of de‑brominated side products when the 3‑bromo substituent is intended as the sole reactive handle [2]. The hydrochloride formulation eliminates this risk, ensuring that only the covalently bound C3‑bromine participates in oxidative addition.

halide interference salt selection cross-coupling purity

3‑Bromo‑Tetrahydro Building Block is the Direct Precursor to Nanomolar P2X7 Antagonists with in Vivo CNS Target Engagement

The 5,6,7,8‑tetrahydro‑[1,2,4]triazolo[4,3‑a]pyrazine scaffold, when elaborated at the 3‑position via the bromo intermediate, yields P2X7 antagonists with potent in vitro and in vivo activity [1]. Optimised compound 25 (derived from this scaffold family) displays huP2X7 IC₅₀ = 9 nM and rat P2X7 IC₅₀ = 42 nM, achieving 80% receptor occupancy for 6 h after oral dosing at 10 mg/kg in rats as measured by ex vivo radioligand binding autoradiography [2]. By contrast, 4‑methyl‑6,7‑dihydro‑4H‑triazolo[4,5‑c]pyridine‑based P2X7 antagonists from a structurally related but distinct scaffold required extensive pharmacokinetic optimisation to achieve comparable brain partitioning [3], underscoring that the specific tetrahydro‑triazolopyrazine architecture is not trivially replaceable.

P2X7 antagonist CNS drug discovery target engagement

Proven Application Scenarios for 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl in Scientific Research and Industrial Procurement


Late‑Stage Diversification via Palladium‑Catalysed Cross‑Coupling at the 3‑Position

The 3‑bromo substituent is positioned for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling to install aryl, heteroaryl, alkynyl, or amino groups. The lower C–Br bond dissociation energy (≈285 kJ/mol) relative to C–Cl enables efficient oxidative addition under mild conditions, preserving the acid‑labile tetrahydro‑pyrazine ring. This makes the compound the preferred electrophilic partner for constructing focused libraries of P2X7 antagonists [1] and c‑Met/VEGFR‑2 kinase inhibitors [2], where late‑stage diversification at the 3‑position directly determines target potency and selectivity.

CNS‑Oriented Drug Discovery Requiring Brain‑Penetrant Chemical Matter

The saturated tetrahydro scaffold provides a higher fraction of sp³‑hybridised carbon atoms (Fsp³) than aromatic triazolopyrazine analogues, a property correlated with improved aqueous solubility, reduced aromatic ring‑mediated off‑target binding, and enhanced blood‑brain barrier permeability [3]. The 3‑bromo‑tetrahydro building block has been used to generate P2X7 antagonists that achieve 80% receptor occupancy in rat brain after oral dosing, demonstrating that the scaffold is intrinsically compatible with CNS drug requirements [4]. Procurement of this specific building block is indicated when the therapeutic target resides in the central nervous system and brain exposure is a go/no‑go criterion.

Biological Assay‑Ready Stock Solution Preparation for High‑Throughput Screening

The hydrochloride salt form enables straightforward preparation of 10 mM DMSO stock solutions, as specified in vendor protocols (e.g., GlpBio GF31292), with recommended storage at −80 °C for up to 6 months [5]. This salt form eliminates the need for custom solubilisation protocols involving co‑solvents, sonication, or pH adjustment that are frequently required for the free base or hydrobromide salt. For screening facilities running automated liquid‑handling systems, this translates to reduced preparation time and improved inter‑plate consistency in dose‑response assays.

Synthetic Route Scouting for Dual c‑Met/VEGFR‑2 Kinase Inhibitor Programmes

The [1,2,4]triazolo[4,3‑a]pyrazine core has been validated as a scaffold for dual c‑Met/VEGFR‑2 inhibition, with optimised derivatives exhibiting c‑Met IC₅₀ = 26.00 nM and antiproliferative IC₅₀ values of 0.98–1.28 µM against A549, MCF‑7, and HeLa cell lines [6]. The 3‑bromo‑tetrahydro variant serves as the key intermediate for introducing the C3‑substituent that governs kinase selectivity. Medicinal chemistry teams can leverage this building block to rapidly explore structure‑activity relationships at the critical 3‑position without committing to a de novo synthesis of the bicyclic core.

Quote Request

Request a Quote for 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.